N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide
Description
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a unique dual dimethylamino substitution pattern. The compound features:
- A central ethyl backbone with two dimethylamino groups: one at the ethyl chain and another on the para-position of the phenyl ring.
- A 3-methylphenyl group attached via an acetamide linkage.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16-7-6-8-17(13-16)14-21(25)22-15-20(24(4)5)18-9-11-19(12-10-18)23(2)3/h6-13,20H,14-15H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSLESZMKODPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde, dimethylamine, and 4-(dimethylamino)benzaldehyde.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as condensation and reduction.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound. This step may require catalysts and specific reaction conditions, such as temperature and pH control.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, automated control systems, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related acetamides and dimethylamino-containing derivatives. Key parameters include molecular features, physical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Features: The target compound’s dual dimethylamino groups distinguish it from mono-substituted analogs like U-48800 or N-[2-(diethylamino)ethyl]-2-phenylacetamide. The 3-methylphenyl group provides moderate lipophilicity compared to polar substituents (e.g., methoxy in ) or bulky groups (e.g., naphthylmethyl in ), suggesting balanced solubility and membrane permeability .
Synthesis: Related compounds (e.g., ) are synthesized via carbodiimide-mediated amide coupling.
Physical Properties :
- Melting points vary significantly: 174°C for compound 5g (bulky naphthylmethyl group) vs. 473–475 K for the dichlorophenyl-pyrazolyl acetamide (rigid heterocyclic core) . The target compound’s melting point is expected to fall within this range, influenced by its flexible ethyl backbone.
Applications: Drug Design: The dimethylamino groups may enhance binding to CNS targets (cf. U-48800’s opioid activity) or act as protonable motifs in receptor interactions . Material Science: Similar to compound 5g, the target compound’s planar amide and aromatic groups could support applications in optoelectronics or exciplex formation .
Crystallography: highlights how substituents (e.g., dichlorophenyl) influence dihedral angles and hydrogen bonding. The target compound’s dual dimethylamino groups may lead to unique crystal packing and solubility profiles .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃
- Molecular Weight : 299.4 g/mol
- CAS Number : 1421373-65-0
The compound features a dimethylamino group and a phenyl ring, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Research indicates that it may act as a selective inhibitor of certain receptors, possibly influencing dopaminergic and adrenergic pathways. This is supported by studies that demonstrate its effects on cell proliferation and apoptosis in cancer cell lines.
Biological Activity Overview
-
Anticancer Activity :
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast cell line).
- Results : The compound exhibited significant anti-proliferative effects against the MDA-MB-231 cell line, with IC₅₀ values ranging from 1.52 to 6.31 μM. It showed selectivity, being 5.5 to 17.5 times more effective against cancerous cells compared to normal cells .
- Enzyme Inhibition :
- Induction of Apoptosis :
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of this compound to MDA-MB-231 cells, researchers observed a marked decrease in cell viability over time compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against aggressive breast cancer phenotypes.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between the compound and CA IX. Molecular docking studies suggested favorable binding interactions, reinforcing the hypothesis that this compound could serve as a lead for developing selective CA IX inhibitors for cancer therapy.
Data Tables
| Biological Activity | Cell Line | IC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| Enzyme Inhibition | CA IX | 10.93 - 25.06 nM | High |
Q & A
Basic Question: What are the established synthetic routes for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves coupling 3-methylphenylacetic acid derivatives with dimethylamino-substituted ethylamine intermediates. For example, analogous compounds (e.g., ) use acid chlorides or activated esters reacted with amines under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or THF. Optimization strategies include:
- Temperature control : Reactions performed at 0–25°C to minimize side reactions.
- Solvent selection : DMSO or DMF improves solubility of aromatic intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or chloroform/methanol to isolate the product. Yields >70% are achievable with strict stoichiometric control .
Basic Question: How is the structural integrity of this compound verified, and what spectroscopic techniques are most reliable?
Methodological Answer:
- 1H/13C NMR : Key for confirming substituent positions. For example, dimethylamino groups show singlet peaks near δ 2.8–3.2 ppm in CDCl3, while aromatic protons split into distinct multiplet patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and absence of unreacted acid/amine groups .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values in receptor binding assays)?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Buffer pH, ionic strength, or temperature (e.g., notes interactions sensitive to pH 7.4 vs. 6.8).
- Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity. Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and validate with orthogonal methods like LC-MS .
- Receptor source : Cell-based vs. isolated protein assays may yield divergent results. Cross-validate using radioligand binding (e.g., [3H]-labeled competitors) and functional assays (cAMP or calcium flux) .
Advanced Question: What strategies are effective for improving the compound’s solubility and blood-brain barrier (BBB) permeability in neuropharmacology studies?
Methodological Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxylic acid) on the 3-methylphenyl moiety while retaining dimethylamino groups for BBB targeting .
- Prodrug design : Mask amide groups with ester prodrugs, which hydrolyze in vivo to release the active compound.
- In silico modeling : Use tools like SwissADME to predict logP (aim for 2–4) and P-glycoprotein substrate likelihood .
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Receptor binding : Radioligand displacement assays for orexin-1 or serotonin receptors (common targets for dimethylamino-acetamide derivatives) .
- Cytotoxicity : MTT or resazurin assays in HEK-293 or SH-SY5Y cell lines (IC50 thresholds <10 μM suggest therapeutic potential).
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λex/λem = 380/460 nm) .
Advanced Question: How can researchers address challenges in scaling up synthesis from milligram to gram-scale without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous flow reactors (e.g., ) enable precise control of residence time and temperature, reducing side products.
- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
- Crystallization studies : Use solvent/antisolvent pairs (e.g., ethanol/water) to improve yield and purity during recrystallization .
Advanced Question: What computational methods are suitable for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in orexin-1 receptor pockets (PDB: 6TO4). Focus on hydrogen bonding with Glu²⁹⁸ and hydrophobic interactions with Phe³¹⁰ .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2 Å acceptable).
- QSAR models : Train datasets on analogous acetamides to predict logD, pKa, and toxicity .
Basic Question: How should researchers handle stability issues during long-term storage of this compound?
Methodological Answer:
- Storage conditions : Lyophilize and store at -20°C under argon in amber vials to prevent oxidation.
- Stability testing : Monitor degradation via HPLC every 3 months; >10% degradation warrants reformulation (e.g., cyclodextrin inclusion complexes) .
Advanced Question: How can SAR studies be designed to elucidate the role of the 3-methylphenyl group in bioactivity?
Methodological Answer:
- Analog synthesis : Replace 3-methylphenyl with halogenated (e.g., 3-Cl), electron-deficient (e.g., 3-NO₂), or bulkier groups (e.g., 3-tert-butyl).
- Biological testing : Compare IC50 values across analogs in receptor binding and functional assays.
- Statistical analysis : Use PCA or clustering algorithms to correlate substituent properties (Hammett σ, π) with activity .
Advanced Question: What analytical techniques are critical for detecting and quantifying metabolic byproducts in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS : MRM mode with transitions specific to the parent compound (e.g., m/z 386→210) and metabolites (e.g., demethylated or hydroxylated derivatives).
- Microsomal incubations : Human liver microsomes + NADPH to identify phase I metabolites.
- High-resolution mass spectrometry : Untargeted metabolomics (e.g., Q-TOF) to detect unexpected byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
